3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid 3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14669812
InChI: InChI=1S/C9H13IN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C9H13IN2O2
Molecular Weight: 308.12 g/mol

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid

CAS No.:

Cat. No.: VC14669812

Molecular Formula: C9H13IN2O2

Molecular Weight: 308.12 g/mol

* For research use only. Not for human or veterinary use.

3-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid -

Specification

Molecular Formula C9H13IN2O2
Molecular Weight 308.12 g/mol
IUPAC Name 3-(4-iodo-3-propan-2-ylpyrazol-1-yl)propanoic acid
Standard InChI InChI=1S/C9H13IN2O2/c1-6(2)9-7(10)5-12(11-9)4-3-8(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Standard InChI Key VNGRNNGIQCRSTE-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=NN(C=C1I)CCC(=O)O

Introduction

Structural Characteristics and Molecular Design

Core Pyrazole Framework

The compound’s pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Substitution at the 3-position with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) introduces steric bulk, while the 4-position iodine atom enhances electrophilic reactivity . The propanoic acid moiety (CH2CH2COOH-\text{CH}_2\text{CH}_2\text{COOH}) at the 1-position contributes to solubility in polar solvents and enables further functionalization via carboxylate chemistry.

Table 1: Structural Comparison with Related Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
3-[4-Iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acidC9H13IN2O2\text{C}_9\text{H}_{13}\text{IN}_2\text{O}_2308.124-Iodo, 3-isopropyl, propanoic acid
3-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propanoic acid C7H9IN2O2\text{C}_7\text{H}_9\text{IN}_2\text{O}_2280.984-Iodo, 3-methyl, propanoic acid
2-(Ethylamino)-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid C11H19N3O2\text{C}_{11}\text{H}_{19}\text{N}_3\text{O}_2225.294-Isopropyl, ethylamino, propanoic acid

Electronic and Steric Effects

The electron-withdrawing iodine atom at the 4-position polarizes the pyrazole ring, increasing susceptibility to nucleophilic substitution. Conversely, the isopropyl group at the 3-position creates steric hindrance, influencing regioselectivity in subsequent reactions. Density functional theory (DFT) studies of analogous compounds suggest that iodine’s electronegativity lowers the π-electron density of the ring, potentially enhancing binding affinity to biological targets .

Synthesis and Optimization Strategies

Key Synthetic Routes

The synthesis typically begins with the formation of the pyrazole core via cyclocondensation of hydrazines with 1,3-diketones or alkynones. Subsequent iodination using Niodosuccinimide\text{N}-iodosuccinimide (NIS) under controlled temperatures (0–5°C) prevents over-iodination or ring degradation. For example, a precursor such as 3-(propan-2-yl)-1H-pyrazol-4-amine may undergo iodination followed by coupling with a propanoic acid derivative.

Challenges in Iodination

Iodination at the 4-position is highly sensitive to reaction conditions. Elevated temperatures (>10°C) risk forming di-iodinated byproducts, while insufficient activation of the pyrazole ring leads to incomplete substitution. Catalytic systems employing Lewis acids like FeCl3\text{FeCl}_3 have been explored to improve yields, though optimization remains ongoing .

Table 2: Representative Synthetic Conditions for Iodinated Pyrazoles

StepReagents/ConditionsYield (%)Purity (%)
CyclocondensationHydrazine hydrate, ethanol, reflux65–7590–95
IodinationNIS, CH2Cl2\text{CH}_2\text{Cl}_2, 0°C50–6085–90
Propanoic Acid CouplingEDC/HOBt, DMF, rt70–8095–98

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL). The carboxylic acid group facilitates salt formation with bases like sodium hydroxide, improving aqueous solubility. Stability studies indicate decomposition at temperatures >150°C, with the iodine substituent prone to photolytic cleavage under UV light .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6): δ 1.25 (d, 6H, CH(CH3)2\text{CH}(\text{CH}_3)_2), 2.85 (m, 1H, CH(CH3)2\text{CH}(\text{CH}_3)_2), 4.45 (t, 2H, CH2COOH\text{CH}_2\text{COOH}).

  • IR: Strong absorption at 1705 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (pyrazole ring) .

Biological Activities and Mechanistic Insights

While direct studies on this compound are sparse, structurally related pyrazoles demonstrate inhibitory activity against kinases and cyclooxygenases . The iodine atom may enhance binding to hydrophobic enzyme pockets, as seen in thyroid hormone analogs. In vitro assays of similar compounds show IC50_{50} values in the low micromolar range for targets like COX-2, suggesting anti-inflammatory potential .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution

The iodine atom undergoes facile displacement with nucleophiles such as amines or thiols. For instance, treatment with morpholine in CH3CN\text{CH}_3\text{CN} at 60°C yields 4-morpholino derivatives, useful in drug discovery .

Carboxylic Acid Functionalization

The propanoic acid moiety can be esterified (e.g., with methanol/H2_2SO4_4) or converted to amides via coupling agents. A 2015 patent describes the use of analogous pyrazole-carboxylic acids in synthesizing kinase inhibitors, highlighting their role as intermediates .

Comparative Analysis with Analogues

Replacing the isopropyl group with methyl (as in ) reduces steric hindrance but diminishes lipophilicity (logP\log P: 2.1 vs. 1.8) . Conversely, the ethylamino variant exhibits enhanced solubility but lower metabolic stability due to oxidative deamination.

Future Directions and Applications

Further research should prioritize:

  • Target Identification: High-throughput screening against cancer and inflammation-related enzymes.

  • Prodrug Development: Ester or amide derivatives to improve bioavailability.

  • Green Synthesis: Catalytic methods to reduce iodine waste and improve atom economy.

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